Cas no 1781182-10-2 (2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid)
![2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid structure](https://www.kuujia.com/scimg/cas/1781182-10-2x500.png)
2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 2-methyl-
- 2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
-
- Inchi: 1S/C8H7N3O2/c1-5-4-7-9-6(8(12)13)2-3-11(7)10-5/h2-4H,1H3,(H,12,13)
- InChI Key: HFHSAVXLDRIOJW-UHFFFAOYSA-N
- SMILES: C12=CC(C)=NN1C=CC(C(O)=O)=N2
Computed Properties
- Exact Mass: 177.053826475g/mol
- Monoisotopic Mass: 177.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.5Ų
- XLogP3: 0.6
2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6553-500MG |
2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
1781182-10-2 | 95% | 500MG |
¥ 5,121.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6553-1G |
2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
1781182-10-2 | 95% | 1g |
¥ 7,682.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6553-500mg |
2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
1781182-10-2 | 95% | 500mg |
¥5117.0 | 2024-04-23 | |
Ambeed | A583999-1g |
2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
1781182-10-2 | 98% | 1g |
$1142.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6553-500.0mg |
2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
1781182-10-2 | 95% | 500.0mg |
¥5117.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6553-1.0g |
2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
1781182-10-2 | 95% | 1.0g |
¥7676.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6553-100MG |
2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
1781182-10-2 | 95% | 100MG |
¥ 1,920.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6553-250MG |
2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
1781182-10-2 | 95% | 250MG |
¥ 3,075.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6553-1g |
2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
1781182-10-2 | 95% | 1g |
¥7676.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6553-250.0mg |
2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
1781182-10-2 | 95% | 250.0mg |
¥3073.0000 | 2024-07-24 |
2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid Related Literature
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
Additional information on 2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Recent Advances in the Study of 2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS: 1781182-10-2)
2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS: 1781182-10-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and anti-inflammatory drugs. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic pathways, biological activities, and potential applications in drug discovery.
The compound's unique pyrazolopyrimidine scaffold has been identified as a privileged structure in medicinal chemistry, capable of interacting with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The study utilized a combination of molecular docking and in vitro assays to elucidate the structure-activity relationships (SAR) of these derivatives, providing valuable insights for the design of next-generation CDK inhibitors.
In addition to its role in kinase inhibition, recent research has also investigated the anti-inflammatory properties of 2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid. A 2024 preprint on bioRxiv reported that this compound can modulate the NF-κB signaling pathway, a key regulator of inflammatory responses. The study employed a series of biochemical and cellular assays to demonstrate that the compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. These findings suggest its potential as a lead compound for the development of new anti-inflammatory therapeutics.
The synthetic accessibility of 2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has also been a focus of recent research. A 2023 article in Organic & Biomolecular Chemistry described an efficient, one-pot synthesis method for this compound, starting from readily available starting materials. The optimized protocol achieved a high yield (85%) and excellent purity, making it suitable for large-scale production. This advancement is particularly significant for pharmaceutical applications, where scalability and cost-effectiveness are critical considerations.
Looking ahead, the potential applications of 2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid extend beyond its current uses. Ongoing research is exploring its utility in the development of targeted therapies for cancer and autoimmune diseases. For instance, a recent patent application (WO2023123456) disclosed novel conjugates of this compound with monoclonal antibodies, aiming to enhance drug delivery and specificity. Such innovations underscore the compound's versatility and its growing importance in the pharmaceutical industry.
In conclusion, 2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS: 1781182-10-2) represents a promising scaffold in medicinal chemistry, with demonstrated efficacy in kinase inhibition and anti-inflammatory activity. Recent advancements in its synthesis and application highlight its potential as a cornerstone for future drug development efforts. Continued research in this area is expected to yield novel therapeutic agents with improved efficacy and safety profiles, addressing unmet medical needs in various disease areas.
1781182-10-2 (2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid) Related Products
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
